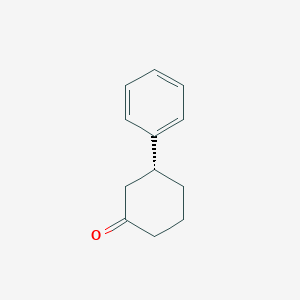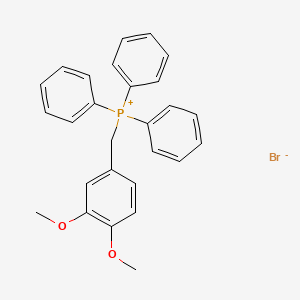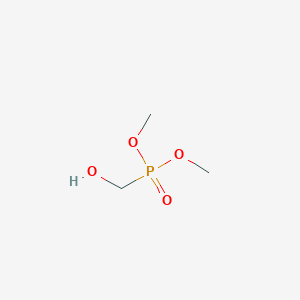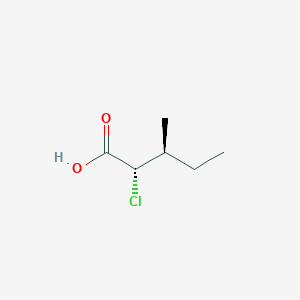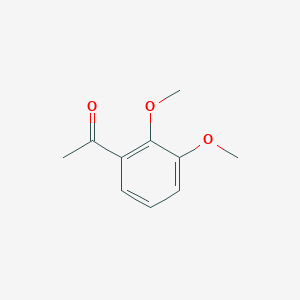
2',3'-Dimethoxyacetophenone
Vue d'ensemble
Description
2’,3’-Dimethoxyacetophenone is a chemical compound with the empirical formula C10H12O3 . It has a molecular weight of 180.20 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 2’,3’-Dimethoxyacetophenone can be represented by the SMILES string COc1cccc(C(C)=O)c1OC . The InChI representation is 1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3 .
Physical And Chemical Properties Analysis
2’,3’-Dimethoxyacetophenone is a solid compound . It has a molecular weight of 180.20 g/mol . The compound has a complexity of 179 and a topological polar surface area of 35.5 Ų .
Applications De Recherche Scientifique
Chemical Reactions and Synthesis :
- Hosny (2005) investigated the reactions of 3,4-Dimethoxyacetophenone with diazomethane derivatives, revealing the formation of various ring structures, a foundational study in organic synthesis (Hosny, 2005).
- Liu, Li, and Li (2004) synthesized novel derivatives from 3,4-dimethoxyacetophenone, which exhibited fungicidal and insecticidal activities (Liu, Li, & Li, 2004).
- Moreau, Finiels, and Meric (2000) explored the acetylation of dimethoxybenzenes, including dimethoxyacetophenones, using acidic zeolites, contributing to the field of catalytic organic reactions (Moreau, Finiels, & Meric, 2000).
Pharmacological and Biological Activities :
- Chu et al. (2021) studied 2′-Hydroxy-4′,5′-dimethoxyacetophenone for its inhibition effects on aldose reductase and collagenase enzymes and its potential anti-human acute leukemia effects (Chu et al., 2021).
- Vetere et al. (2005) presented a study on the racemic and enantioselective hydrogenation of 3,4-dimethoxyacetophenone, contributing to the development of pharmaceuticals (Vetere et al., 2005).
Material Science and Luminescent Properties :
- Taxak et al. (2010) reported on the luminescent properties of europium and terbium complexes with 2′-hydroxy-4′, 6′-dimethoxyacetophenone, offering insights into potential applications in OLEDs for display technologies (Taxak et al., 2010).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, not ingesting, and washing hands before breaks and immediately after handling the product .
Mécanisme D'action
Target of Action
The primary targets of 2’,3’-Dimethoxyacetophenone are currently unknown. This compound is a unique chemical used by early discovery researchers
Biochemical Pathways
As a unique chemical, it may have the potential to interact with various biochemical pathways, but specific details are currently unavailable .
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its bioavailability and distribution in the body
Result of Action
As a unique chemical, its effects at the molecular and cellular levels are subjects of ongoing research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2’,3’-Dimethoxyacetophenone. As a water-soluble compound , its action may be influenced by factors such as pH, temperature, and the presence of other solutes.
Propriétés
IUPAC Name |
1-(2,3-dimethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODUVZQSLRHUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496825 | |
| Record name | 1-(2,3-Dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dimethoxyacetophenone | |
CAS RN |
38480-94-3 | |
| Record name | 1-(2,3-Dimethoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20496825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


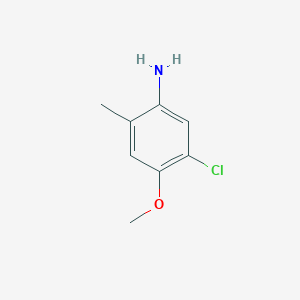
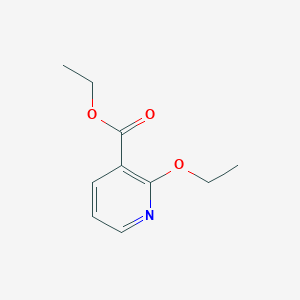
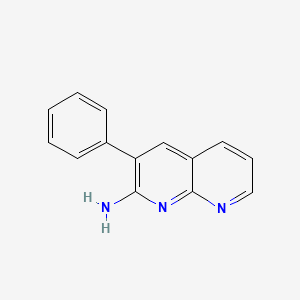
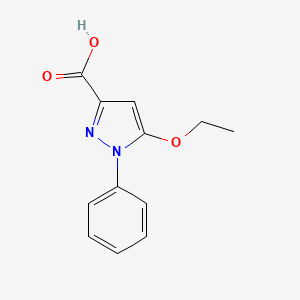
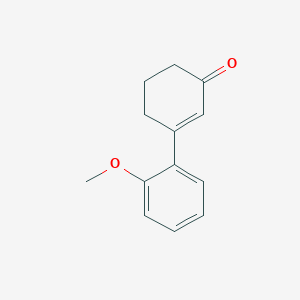
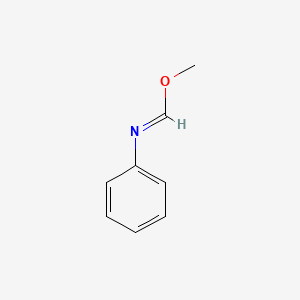
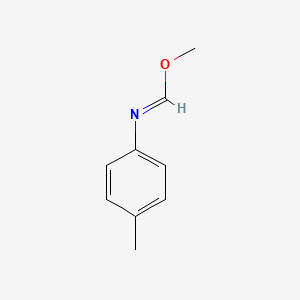
![2-Chlorobenzo[d]thiazole-5-sulfonyl chloride](/img/structure/B1366964.png)

